Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride
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Overview
Description
Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H17Cl2N·HCl It is known for its unique structure, which includes a cyclohexyl group attached to a 3,5-dichlorophenyl group via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride typically involves the reaction of cyclohexylamine with 3,5-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically obtained as a crystalline powder with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(3,5-dichlorophenyl)methanol
- Cyclohexyl(3,5-dichlorophenyl)ketone
- Cyclohexyl(3,5-dichlorophenyl)amine
Uniqueness
Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research applications.
Biological Activity
Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supplemented with data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural composition, which includes a cyclohexyl group attached to a dichlorophenyl moiety. This structure is significant as it influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its ability to bind to specific receptors and enzymes, thereby modulating their activity. The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biomolecules. The exact pathways and targets can vary depending on the specific application and context of use.
Biological Activity
Research indicates that this compound may exhibit the following biological activities:
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, which can alter metabolic pathways. For instance, studies have highlighted its potential role in inhibiting 11β-HSD1, an enzyme involved in cortisol metabolism .
- Receptor Interaction : It has been investigated for its binding affinity to dopamine receptors (D2-like receptors), which is crucial for developing treatments for neurological disorders .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines, indicating its potential use in oncology .
Table 1: Summary of Biological Activities
Case Study: Inhibition of 11β-HSD1
A study conducted on the inhibition of 11β-HSD1 demonstrated that this compound could significantly reduce cortisol levels in vitro. The IC50 values obtained from this study indicated a strong inhibitory effect at low concentrations (IC50 = 0.05 µM), suggesting its potential utility in treating conditions related to cortisol dysregulation such as Cushing's syndrome .
Table 2: IC50 Values for Enzyme Inhibition
Compound | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|
Cyclohexyl(3,5-dichlorophenyl)methanamine | 0.05 | 85 |
Control | ND | 0 |
Properties
IUPAC Name |
cyclohexyl-(3,5-dichlorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N.ClH/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9;/h6-9,13H,1-5,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQZJUVSIBTATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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